5'-腺苷酸,2-氨基-

描述

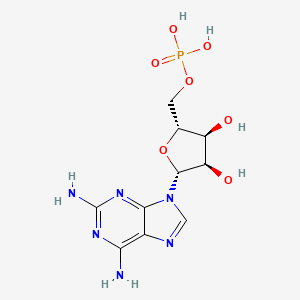

5'-Adenylic acid, 2-amino-, also known as adenosine monophosphate (AMP), is a nucleotide that plays a crucial role in cellular metabolism and is a component of RNA. It consists of an adenine base attached to a ribose sugar, which is further linked to a phosphate group. The 2-amino- modification refers to the presence of an amino group at the 2' position of the ribose sugar, which can lead to various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of derivatives of 5'-adenylic acid has been explored in several studies. For instance, seventeen new aminoalkyl derivatives of 5'-adenylic acid were synthesized from 6-chloropurine ribonucleoside by reacting with appropriate diamines . This process involved multiple steps, including the use of ultraviolet spectra, high voltage electrophoresis, paper chromatography, and elemental analyses for the identification of the derivatives. Additionally, the synthesis of nucleoside-derivatives with an α-amino acid structure in their sugar ring has been reported . These syntheses are significant as they provide a pathway to create novel compounds that could have unique biological properties.

Molecular Structure Analysis

The molecular structure of 5'-adenylic acid derivatives has been studied using various analytical techniques. Proton magnetic resonance (PMR) spectroscopy and circular dichroism (CD) have been used to investigate the secondary structure of adenylyl-(5'→N)-amino acids . These studies have enabled researchers to construct conformational models of these compounds, revealing that the planes of adenine and amino acid aromatic moieties are roughly parallel, with specific localizations of the aromatic rings in relation to the adenine .

Chemical Reactions Analysis

The chemical reactions involving 5'-adenylic acid derivatives are complex and can lead to a variety of structural changes. For example, the synthesis process of the α-amino acid nucleoside-derivatives involves multiple reaction steps, including acetylation, condensation, and hydrolysis . These reactions are crucial for the formation of the final products, which have the potential for further chemical modifications and biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5'-adenylic acid derivatives are influenced by their molecular structure. The presence of the amino group and the specific aromatic amino acids can affect properties such as solubility, stability, and reactivity. The studies using PMR spectroscopy and CD have provided insights into the conformational behavior of these compounds, which is essential for understanding their interactions in biological systems . The differences in non-covalent interactions between D- and L-amino acids with nucleotides, as revealed in the studies, also highlight the importance of chirality in the physical and chemical properties of these derivatives .

科学研究应用

化学酯化

5'-腺苷酸,2-氨基-主要在 2' 位发生化学酯化,从而能够制备具有已知取代基位置的混合二酯。这种特异性促进了通过嘌呤单核苷酸的 2'-3' 二酯中间体催化合成 L 型肽 (Lacey, Thomas, Wickaramasinghe, & Watkins, 1990)。

在寡腺苷酸形成中的作用

5'-腺苷酸,2-氨基-有助于在聚乌苷酸模板上形成寡腺苷酸,主要以 2',5' 异构体形式产生大量的十二聚体和十八聚体 (Usher & McHale, 1976)。

转录后腺苷酸化

在信号识别颗粒 (SRP) RNA 和 U2 小核 RNA 等人类小 RNA 中,3' 末端腺苷酸残基是由转录后腺苷酸化事件产生的。一种将腺苷酸残基添加到 HeLa 细胞核提取物中 SRP/Alu RNA 的酶已被表征 (Perumal, Sinha, Henning, & Reddy, 2001)。

氨基酰腺苷酸的合成

5'-腺苷酸,2-氨基-用于合成氨基酰腺苷酸,氨基酰腺苷酸是蛋白质合成和其他代谢途径中的关键中间体 (Berg, 1958)。

结构分析

5'-腺苷酸的晶体结构提供了对其生化作用的见解,因为它参与了核糖核酸和代谢过程 (Kraut & Jensen, 1960)。

核苷修饰

已经研究了含有 D- 和 L-芳香氨基酸的腺苷酸酰胺的二级结构,揭示了核苷酰-(5' 结合到 N)-氨基酸及其相互作用的重要见解 (Tiaglov, Zenin, Gromova, Sergeev, & Shabarova, 1976)。

对核糖核酸的影响

核糖核酸的氨基酰衍生物的酶促合成涉及 3'-羟基末端三核苷酸序列的形成,腺苷酸起着关键作用 (Preiss, Dieckmann, & Berg, 1961)。

安全和危害

未来方向

Adenosine monophosphate (AMP) plays an important role in many cellular metabolic processes, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as allosterically activating enzymes such as myophosphorylase-b . AMP is also a component in the synthesis of RNA . AMP is present in all known forms of life .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6O7P/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,19,20,21)(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJMOJABMFAPCE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N6O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388441 | |

| Record name | 5'-Adenylic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Adenylic acid, 2-amino- | |

CAS RN |

7561-54-8 | |

| Record name | 2-Amino-5′-adenylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7561-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5'-adenylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Adenylic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)